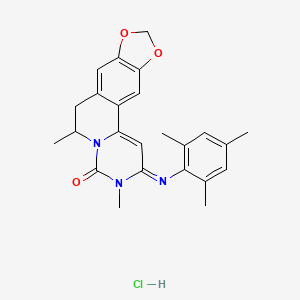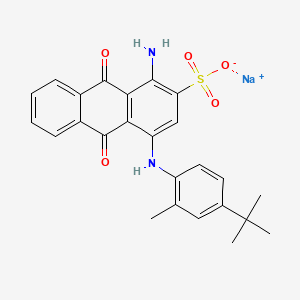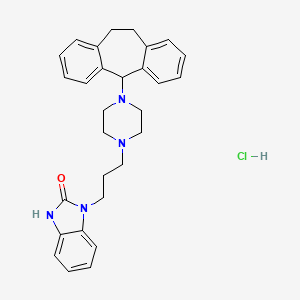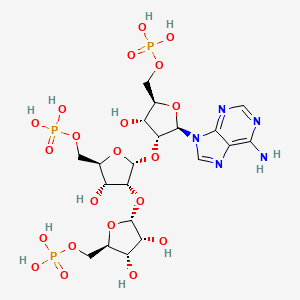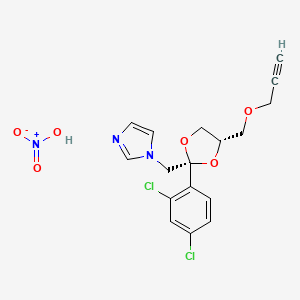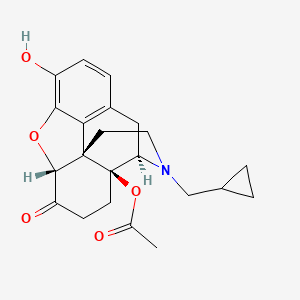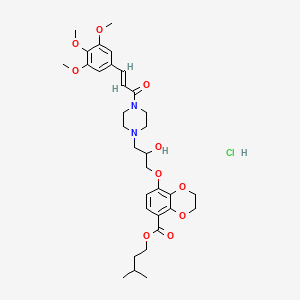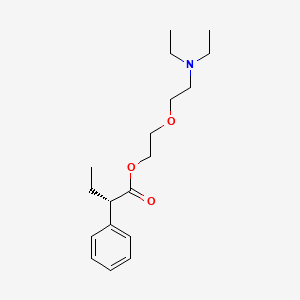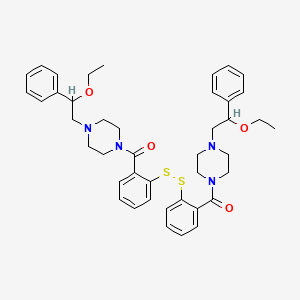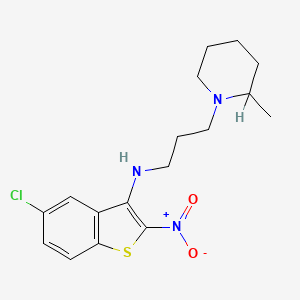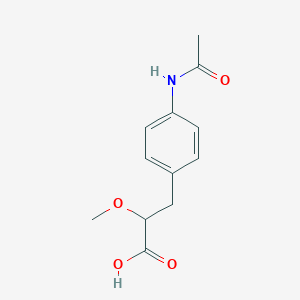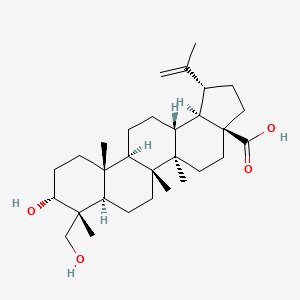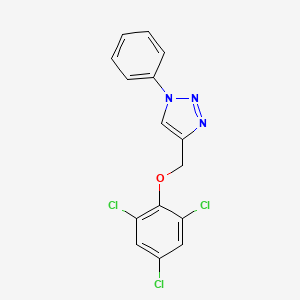![molecular formula C14H14IN5O B12725203 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine CAS No. 396653-34-2](/img/structure/B12725203.png)
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of an iodine atom at the 2-position, a methoxyphenylmethyl group at the 9-position, and a methyl group at the N-position of the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a purine derivative, followed by the introduction of the methoxyphenylmethyl group through a nucleophilic substitution reaction. The final step involves the methylation of the nitrogen atom in the purine ring. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodine atom to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Aplicaciones Científicas De Investigación
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are often related to its ability to modulate biochemical processes, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine: shares structural similarities with other purine derivatives, such as:
Uniqueness
The presence of the iodine atom at the 2-position and the methoxyphenylmethyl group at the 9-position imparts unique chemical and biological properties to this compound
Propiedades
Número CAS |
396653-34-2 |
|---|---|
Fórmula molecular |
C14H14IN5O |
Peso molecular |
395.20 g/mol |
Nombre IUPAC |
2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine |
InChI |
InChI=1S/C14H14IN5O/c1-16-12-11-13(19-14(15)18-12)20(8-17-11)7-9-5-3-4-6-10(9)21-2/h3-6,8H,7H2,1-2H3,(H,16,18,19) |
Clave InChI |
ZVYTYSPUDKDXTF-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C(=NC(=N1)I)N(C=N2)CC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


